alpha-Methyl-DL-phenylalanine
Overview
Description
It is structurally similar to phenylalanine, with a methyl group attached to the alpha carbon
Mechanism of Action
Target of Action
Alpha-Methyl-DL-phenylalanine is a derivative of phenylalanine
Biochemical Pathways
This compound, being a phenylalanine derivative, might be involved in the phenylalanine metabolic pathway . Phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . .
Biochemical Analysis
Biochemical Properties
Alpha-Methyl-DL-phenylalanine plays a role in various biochemical reactions. It interacts with enzymes such as phenylalanine hydroxylase, which catalyzes its conversion to tyrosine . This interaction is crucial for the synthesis of proteins and other biomolecules .
Cellular Effects
This compound influences cell function by affecting cell signaling pathways and gene expression. It is involved in the production of adrenaline, a hormone that promotes mental alertness and memory . It also suppresses appetite, indicating its impact on cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is converted into tyrosine, which is then transformed into adrenaline . This process involves enzyme activation and inhibition, demonstrating the compound’s complex mechanism of action .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as phenylalanine hydroxylase and cofactors in the conversion process to tyrosine . This process can affect metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-methylphenylalanine can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with methylamine, followed by hydrolysis to yield the desired product . Another method includes the use of microorganisms to convert specific substrates into alpha-methylphenylalanine .
Industrial Production Methods: In industrial settings, alpha-methylphenylalanine is often produced using biotechnological processes involving microbial fermentation. This method is preferred due to its efficiency and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: Alpha-methylphenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce alpha-methylphenylalanine.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
Alpha-methylphenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other compounds.
Comparison with Similar Compounds
Phenylalanine: The parent compound, lacking the methyl group on the alpha carbon.
Beta-methylphenylalanine: Similar structure but with the methyl group on the beta carbon.
Alpha-methyltyrosine: Contains a hydroxyl group on the benzene ring in addition to the methyl group on the alpha carbon.
Uniqueness: Alpha-methylphenylalanine is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This modification allows it to interact differently with enzymes and receptors compared to its analogs .
Properties
IUPAC Name |
2-amino-2-methyl-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOWVAAEQCNGLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312866 | |
Record name | DL-α-Methylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | alpha-Methylphenylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029223 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1132-26-9, 4415-69-4 | |
Record name | DL-α-Methylphenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1132-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Methyl-DL-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Methylphenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004415694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1132-26-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11202 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-α-Methylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-METHYL-DL-PHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67265D2JSG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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